molecular formula C11H13FN2 B1518931 2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile CAS No. 1018539-78-0

2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile

Cat. No. B1518931
CAS RN: 1018539-78-0
M. Wt: 192.23 g/mol
InChI Key: USASFFCNYLQASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile” is a synthetic compound . It has a molecular weight of 192.24 . The IUPAC name for this compound is 2-[(4-fluorobenzyl)amino]-2-methylpropanenitrile .


Molecular Structure Analysis

The InChI code for “2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile” is 1S/C11H13FN2/c1-11(2,8-13)14-7-9-3-5-10(12)6-4-9/h3-6,14H,7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile” include a molecular weight of 192.24 . The IUPAC name for this compound is 2-[(4-fluorobenzyl)amino]-2-methylpropanenitrile .

Scientific Research Applications

Chemical Synthesis and Modification

  • Cross-Coupling Reactions : A study highlighted the use of a nitrile template for meta-C–H arylation and methylation, demonstrating the utility of such templates in cross-coupling reactions. This approach could potentially apply to derivatives of 2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile for synthesizing complex molecules (Wan et al., 2013).

Biochemical Applications

  • Fluorescence Probes for Zn2+ Detection : The compound has relevance in the study of fluorescence probes, where derivatives have been used to detect Zn2+ ions in biological systems, indicating its potential in biochemical sensing technologies (Hendrickson et al., 2003).

Antitumor Applications

  • Prodrugs of Antitumor Agents : Derivatives of this compound have been developed as prodrugs for antitumor agents, showing potent in vitro and in vivo antitumor properties, highlighting its potential in cancer therapy (Bradshaw et al., 2002).

Diagnostic Applications

  • Alzheimer's Disease Imaging : Derivatives of 2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile have been utilized in PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients, demonstrating its potential in diagnostic imaging (Shoghi-Jadid et al., 2002).

Organic Chemistry Research

  • Fluorescent Amino Acids : Research on fluorescent amino acids for biological studies indicates the potential use of this compound's derivatives in creating fluorescent markers for studying protein-protein interactions and other biological processes (Cheng et al., 2020).

Organotin Chemistry

  • Organotin(IV) Complexes : Studies on amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs show the potential application of this compound's derivatives in the development of new chemotherapeutic agents (Basu Baul et al., 2009).

properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-11(2,8-13)14-7-9-3-5-10(12)6-4-9/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USASFFCNYLQASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile
Reactant of Route 2
Reactant of Route 2
2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile
Reactant of Route 3
Reactant of Route 3
2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile
Reactant of Route 5
2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile
Reactant of Route 6
2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.